2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-6(3-11)10-7(8-4)12-5(2)9-10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJUIACYGXTGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)SC(=N2)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves the reaction of 3,4-dimethoxyphenylacetic acid with various 2-bromoacetophenones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The reaction proceeds through a series of steps including cyclization and formylation to introduce the aldehyde functional group at the C-5 position of the target molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Knoevenagel Condensation
The aldehyde undergoes Knoevenagel condensation with thiazolidine-2,4-dione to form hypoglycemic agents :
Reaction conditions :
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Catalyzed by piperidine in ethanol under reflux.
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Forms 5-[(2-alkyl/aryl-6-arylimidazo[2,1-b] thiadiazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione derivatives .
Characterization of products :
| Parameter | Data |
|---------------------|---------------------------------------------------------------------|
| IR (cm⁻¹) | 1,725 (C=O thiazolidinedione), 1,690 (C=O imidazo-thiadiazole) |
| ¹H-NMR (δ ppm) | Vinylic proton as a singlet at 7.60–7.92 ppm (replaces δ 10.00)|
| Bioactivity | Hypoglycemic and hypolipidemic effects in murine models |
Hydrazide Formation
The aldehyde reacts with hydrazines to form carbohydrazide derivatives with anticancer potential :
Reaction pathway :
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Condensation with substituted benzaldehydes yields 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b] thiadiazole-5-carbohydrazides .
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Products evaluated in the NCI-60 human tumor cell line screen.
Notable derivatives :
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3c : 2,6-Dimethyl-N'-(2-hydroxyphenylmethylidene) derivative showed 20–29% growth inhibition in preliminary assays .
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3h : Exhibited comparable activity, advancing to full-panel cytotoxicity testing .
Electrophilic Substitution
The C5 position of the imidazo-thiadiazole core is reactive toward electrophiles:
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Halogenation : Bromine or iodine monochloride introduces halogens at C5, confirmed by:
Stability and Reactivity Considerations
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Thermal stability : Reactions typically conducted under reflux in ethanol or DMF .
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Sensitivity : The aldehyde group is prone to oxidation, necessitating anhydrous conditions during synthesis .
This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for antidiabetic and anticancer drug development. Experimental data from IR, NMR, and bioassays validate its role as a critical building block .
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde." However, the search results do offer some relevant information regarding the compound and related substances:
Structural Information:
- The molecular formula of this compound is C7H7N3OS .
- Its SMILES notation is CC1=C(N2C(=N1)SC(=N2)C)C=O .
- The InChI code is InChI=1S/C7H7N3OS/c1-4-6(3-11)10-7(8-4)12-5(2)9-10/h3H,1-2H3 .
- The InChIKey is ZJJUIACYGXTGNM-UHFFFAOYSA-N .
Related Compounds and Research:
- Some novel 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides were synthesized and evaluated for cytotoxicity .
- One compound, 2,6-Dimethyl-N'-(2-hydroxyphenylmethylidene)imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, exhibited favorable cytotoxicity .
- These synthesized compounds were evaluated in the National Cancer Institute's 3-cell line, one-dose in vitro primary cytotoxicity assay, with Sulforhodamine B (SRB) protein assay used to estimate cell stability or growth .
- Imidazo[2,1-b][1,3,4]thiadiazoles have anti-inflammatory potential and can be used as templates for structures .
- 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is another related compound .
Mechanism of Action
The mechanism of action of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Key Insights
Electron-withdrawing groups (e.g., formyl at position 5) facilitate hydrazone formation, critical for binding to cellular targets like DNA topoisomerases or tubulin .
Activity Profile: The target compound’s derivatives show broad-spectrum anticancer activity across the NCI panel, whereas analogs like 6c () are specialized for antitubercular use . 2-Cyclopropyl derivatives () exhibit nanomolar potency but lack the methyl group’s metabolic stability, leading to higher toxicity in non-cancerous cells .
Mechanistic Differences: Hydrazones of the target compound likely induce apoptosis via oxidative stress modulation, as evidenced by NCI screening data . In contrast, organotin complexes () leverage metal coordination to disrupt mitochondrial function, offering a distinct mechanism .
Methodological Considerations
- bacterial viability) .
- Synthetic Routes : The target compound is derived from carbohydrazide precursors, while analogs like 5a-g () use Vilsmeier-Haack reactions, affecting yield and scalability .
Biological Activity
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, highlighting their potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported for the synthesis of this compound and its derivatives:
- Condensation Reactions : The reaction between 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine and substituted phenacyl bromides in dry ethanol has been a common approach .
- Spectroscopic Techniques : Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure .
Antimicrobial Activity
The biological evaluation of this compound derivatives has shown promising antimicrobial properties. In vitro studies have demonstrated:
- Antitubercular Activity : Certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . The presence of specific substituents like p-tolyl or p-chlorophenyl groups enhances this activity.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5d | 3.125 | Anti-tubercular |
| 5i | - | Antibacterial |
- Antibacterial and Antifungal Activities : Some derivatives have shown effectiveness against various bacterial strains and fungi. For example, compounds like 5i and 5w displayed promising antibacterial activity .
Antioxidant Activity
Studies have indicated that certain derivatives possess antioxidant properties. This is crucial for their potential use in preventing oxidative stress-related diseases.
Cytotoxicity
Cytotoxicity studies reveal that the active antitubercular compounds exhibit low toxicity against normal cell lines, suggesting a favorable therapeutic index for these compounds .
Case Studies
Several studies have focused on the biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives:
- Anti-Tuberculosis Evaluation : A series of compounds were synthesized and screened for anti-tuberculosis activity. The presence of electron-withdrawing groups was found to enhance activity .
- Anticancer Potential : Some derivatives have been evaluated for anticancer activity against various cancer cell lines. Notably, compounds exhibiting a methoxy group on the phenyl ring showed significant cytotoxic effects .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde?
The compound is typically synthesized via a Vilsmeier-Haack reaction on imidazo[2,1-b][1,3,4]thiadiazole precursors, followed by Knoevenagel condensation to introduce aldehyde functionality. For example, precursors like 5-(6-methylpyridin-2-yl)-1,3,4-thiadiazol-2-amine are condensed with α-haloketones to form intermediates, which are then formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields (e.g., 83–90% yields for derivatives) .
Cytotoxicity Evaluation
Q. Q2: How is the anticancer activity of this compound evaluated in vitro?
Cytotoxicity is assessed using MTT assays on human cancer cell lines, such as colorectal cancer (SW-480, HT-29), leukemia (HL-60), and others. For instance, derivatives like compound 8b showed an IC₅₀ of 0.2302 µM against SW-480 cells, indicating potent activity . The National Cancer Institute’s (NCI) 60-cell-line panel is also utilized, with log₁₀ GI₅₀ values (e.g., −6.68 for UO-31 kidney cancer cells) providing dose-response profiles .
Structural Characterization
Q. Q3: What techniques are used to confirm the molecular structure of this compound?
X-ray crystallography and intramolecular hydrogen bonding analysis are critical. For example, crystal structures reveal planar thiadiazole cores with deviations ≤0.012 Å, stabilized by C–H···O/N/S hydrogen bonds forming S(7) and S(5) ring motifs. Intermolecular interactions (e.g., C–H···S bonds) create dimeric assemblies, influencing packing and stability . IR, ¹H NMR, and elemental analysis further validate functional groups and purity .
Advanced Data Contradictions
Q. Q4: How should researchers address discrepancies in reported biological activities across studies?
Contradictions often arise from variations in cell-line specificity , assay conditions , or derivative substituents . For example, hydrazone derivatives show variable activity: some exhibit broad-spectrum cytotoxicity (e.g., NCI-60 panel), while others are selective (e.g., UO-31). To resolve this, dose-response curves , kinase selectivity profiling (e.g., TGF-βRI vs. p38α-MAPK assays), and structural-activity relationship (SAR) studies are recommended to identify critical substituents (e.g., electron-withdrawing groups enhance activity) .
Computational and Mechanistic Studies
Q. Q5: What computational methods are used to predict the compound’s mechanism of action?
Molecular docking and ADMET prediction are employed to study interactions with targets like acetylcholinesterase or kinases. For example, hydrazone derivatives show mixed-type inhibition of acetylcholinesterase via π-π stacking and hydrogen bonding with catalytic triads . Kinase inhibition assays (e.g., ADP-Glo™) quantify selectivity, as seen with compound 7b (IC₅₀ = 0.3483 µM against HT-29 cells when delivered via mesoporous silica nanoparticles) .
Advanced Drug Delivery Systems
Q. Q6: How can drug delivery systems enhance the therapeutic potential of this compound?
Mesoporous silica nanoparticles (MSNs) improve bioavailability and cytotoxicity. For example, loading compound 7b into MSNs reduced its IC₅₀ from 1.2 µM (free drug) to 0.3483 µM in HT-29 cells by enhancing cellular uptake and sustained release . Optimization of pore size, surface functionalization (e.g., PEGylation), and loading efficiency (~80–90%) are key parameters for efficacy.
Enzyme Inhibition Profiling
Q. Q7: What methodologies are used to evaluate enzyme inhibitory activity?
ADP-Glo™ kinase assays measure inhibition of enzymes like TGF-βRI and p38α-MAPK. For instance, compound 7b showed potent inhibition of p38α-MAPK (IC₅₀ = 0.45 µM), while 8b selectively targeted TGF-βRI. Cdc25B phosphatase assays (fluorometric) are also used, with derivatives like 4c achieving 87.68% inhibition at 5 µg/mL, indicating potential for cell-cycle disruption .
Synthetic Modifications for SAR Studies
Q. Q8: How can structural modifications optimize biological activity?
Key strategies include:
- Substitution at C-2 and C-6 : Aryl groups (e.g., 4-chlorophenyl) enhance planarity and π-stacking with DNA/enzyme pockets .
- Hydrazone side chains : Electron-deficient hydrazones (e.g., nitro-substituted) improve cytotoxicity via redox cycling and ROS generation .
- Knoevenagel adducts : Conjugation with chromen-2-one or rhodanine-3-acetic acid increases selectivity for cancer cell membranes .
Stability and Degradation Studies
Q. Q9: What factors influence the stability of this compound in biological matrices?
Stability is affected by pH , serum proteins , and metabolic enzymes . For example, hydrazone derivatives undergo hydrolysis in acidic environments (e.g., lysosomal pH), releasing active aldehydes. HPLC-MS stability assays in simulated gastric fluid (SGF) and intestinal fluid (SIF) are recommended to assess degradation kinetics .
Cross-Disciplinary Applications
Q. Q10: Are there non-oncological applications for this compound?
Emerging studies suggest utility in antifungal and antitubercular therapies. For example, imidazo-thiadiazole derivatives exhibit MIC values ≤1 µg/mL against Mycobacterium tuberculosis H37Rv via enoyl-ACP reductase inhibition . Antisecretory activity in rabbit gastric glands (IC₅₀ = 2.1 µM) also highlights potential for ulcer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
